Methyltetrazine-Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyltetrazine-Acid is a chemical compound known for its unique properties and applications in bioorthogonal chemistry. It is often used as a bioorthogonal handle for imaging enzyme activities in situ, making it a valuable tool in various scientific research fields . The compound is characterized by its ability to form stable covalent bonds with other molecules without interfering with biological processes, which is crucial for studying complex biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyltetrazine-Acid can be synthesized through various methods, including the Pinner reaction and “Pinner-like” reactions. These methods involve the formation of tetrazine rings from appropriate precursors under controlled conditions . Additionally, metal-catalyzed carbon-carbon bond formations using convenient tetrazine intermediates have been explored to improve the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: Methyltetrazine-Acid undergoes various chemical reactions, including:

Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This reaction is particularly significant in bioorthogonal chemistry due to its fast kinetics and excellent specificity.

Substitution Reactions: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often stable covalent adducts that can be used for further analysis and applications in various fields .

Aplicaciones Científicas De Investigación

Cancer Research

Isox Dual has been studied extensively in the context of cancer therapy. Its dual inhibition mechanism is believed to interfere with oncogenic signaling pathways, making it a candidate for combination therapies.

Case Study: Multiple Myeloma

In a study examining the impact of bromodomain inhibitors on the IRF4-MYC oncogenic axis in multiple myeloma, Isox Dual was compared with other inhibitors like JQ1 and SGC-CBP30. The results indicated that while Isox Dual showed some inhibitory effects, it was less effective than the combination of JQ1 and SGC-CBP30, suggesting limited advantages over existing treatments .

Efficacy Data Table:

| Treatment Type | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |

|---|---|---|---|---|

| Isox Dual Alone | 0% | 20% | 40% | 40% |

| JQ1 + SGC-CBP30 | 10% | 50% | 30% | 10% |

Epigenetic Research

As a chemical probe, Isox Dual is instrumental in studying epigenetic modifications and their roles in gene expression regulation. It helps researchers understand how bromodomain proteins interact with acetylated lysines on histones and non-histone proteins.

Research Findings:

A study highlighted that Isox Dual's inhibition of CBP/p300 and BRD4 can lead to significant changes in gene expression profiles associated with various cancers. The compound's ability to disrupt these interactions provides insights into therapeutic strategies targeting epigenetic regulators .

Optimization of Synthesis

The synthesis of Isox Dual has been optimized to improve yield and scalability. The refined synthetic route addresses challenges faced in earlier methods, making it more amenable for large-scale production necessary for clinical applications .

Mecanismo De Acción

The mechanism of action of Methyltetrazine-Acid involves its ability to form stable covalent bonds with target molecules through bioorthogonal reactions. This process allows for the selective labeling and visualization of specific biomolecules without interfering with their natural functions . The molecular targets and pathways involved include enzyme active sites and other reactive groups within biological systems .

Comparación Con Compuestos Similares

Methyltetrazine-Acid is unique in its ability to act as a minimal bioorthogonal tag, allowing for efficient and specific labeling of biomolecules. Similar compounds include:

Tetrazine-functionalized dyes: These compounds are used for fluorescence imaging and share similar bioorthogonal properties.

Alkyne and Azide-based Tags: These tags are also used in bioorthogonal chemistry but may have limitations in terms of size and reactivity compared to this compound.

Actividad Biológica

Methyltetrazine-acid (MeTz-Acid) is a compound that has gained attention in recent years for its potential applications in bioorthogonal chemistry and activity-based protein profiling (ABPP). This article explores the biological activity of MeTz-Acid, focusing on its synthesis, mechanisms of action, and applications in live-cell imaging and enzyme activity visualization.

Synthesis of this compound

The synthesis of MeTz-Acid involves several steps, typically starting from commercially available amino acids. A notable method includes the transformation of Cbz-protected asparagine into methyltetrazinylalanine (MeTz-Ala) through a series of reactions involving dehydration to nitrile, tetrazine formation, and subsequent oxidation. The overall yield of the final product can vary, but it is generally around 13% for MeTz-Ala .

Methyltetrazine acts as a bioorthogonal handle that can facilitate the visualization of enzyme activities within complex biological systems. The mechanism primarily relies on the inverse electron demand Diels-Alder (IEDDA) reaction, which allows for the selective tagging of proteins without interfering with their biological functions. This property is particularly advantageous in live-cell imaging where maintaining physiological conditions is crucial .

1. Activity-Based Protein Profiling (ABPP)

MeTz-Acid has been successfully used in ABPP to visualize enzyme activities such as those of cysteine proteases. In one study, MeTz-Ala was incorporated into a dipeptide fluoromethylketone cysteine protease inhibitor, demonstrating similar inhibition patterns to the parent compound while allowing for real-time visualization of protease activity in live cells .

2. Live-Cell Imaging

The ability of MeTz to function as a minimal bioorthogonal tag has been demonstrated in various cellular contexts. For instance, experiments involving Jurkat T-cells showed that MeTz can effectively label cathepsin activity under mildly acidic conditions, which are optimal for these enzymes . Additionally, bone marrow-derived dendritic cells (BMDCs) were used to confirm that the ligation between MeTz and TCO-modified fluorophores occurs within live cells, allowing for effective localization of cathepsin activity .

3. In Vivo Applications

Recent advancements have also explored the use of fluorine-18 labeled methyltetrazines ([^18F]MeTz) for positron emission tomography (PET) imaging. These studies indicated that [^18F]MeTz exhibited rapid brain uptake and clearance, making it suitable for pre-targeted PET imaging applications . The pharmacokinetic properties suggest that MeTz could play a significant role in non-invasive imaging techniques for neurological conditions.

Case Studies

Propiedades

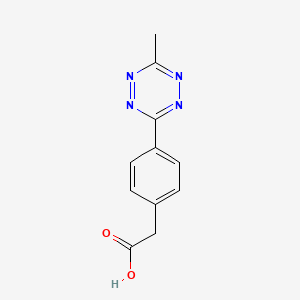

IUPAC Name |

2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWMYISKGWCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.